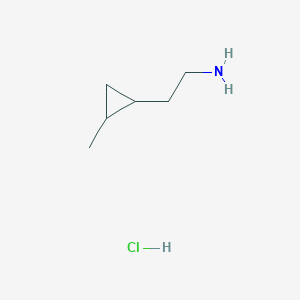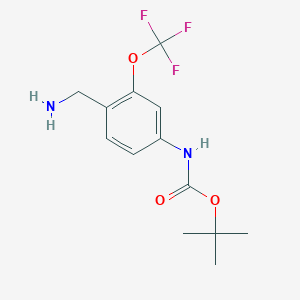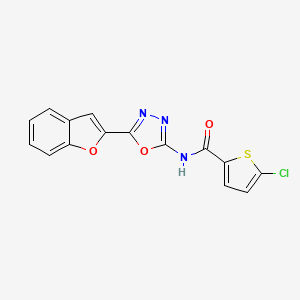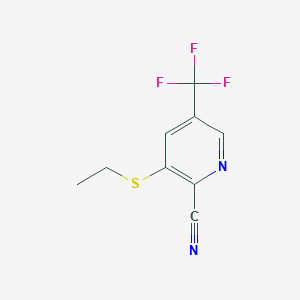
2-(2-Methylcyclopropyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylcyclopropyl)ethanamine;hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biocide and Corrosion Inhibition : 2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been identified as a multifunctional biocide effective in recirculating cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Synthesis of Branched Tryptamines : The compound has been used in the synthesis of branched tryptamines, important in the development of pharmaceuticals. Specifically, it has been effective in creating derivatives with aryl groups in the α-position to the amino group (Salikov et al., 2017).
Synthesis of Nonbenzenoid Analogs of Biogenic Amine : 2-(4-Azulenyl)ethanamine derivatives, synthesized using compounds structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have shown potential as nonbenzenoid analogs of biologically active amines. These compounds exhibited enzyme inhibition properties, particularly against cyclic AMP-phosphodiesterase (Kurokawa, 1983).
DNA Binding and Nuclease Activity : Cu(II) complexes of certain tridentate ligands, which may include derivatives of 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been studied for their DNA binding and nuclease activity. These complexes have shown potential in causing minor structural changes in DNA, indicating their relevance in biochemical and medicinal research (Kumar et al., 2012).
Enzyme Inhibition in Medical Research : Bromophenol derivatives with a cyclopropyl moiety, structurally related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, have been effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds have implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Ethylene Inhibition in Plant Growth : 1-Methylcyclopropene, a compound related to 2-(2-Methylcyclopropyl)ethanamine hydrochloride, has been used as an ethylene inhibitor in various fruits, vegetables, and floriculture crops. This regulator aids in understanding the role of ethylene in plants and can modify respiration, ethylene production, and other aspects vital for plant growth and preservation (Blankenship & Dole, 2003).
Mechanism of Action
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It’s possible that this compound could have various effects depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-(2-Methylcyclopropyl)ethanamine hydrochloride interacts with its targets. Specific details about how these factors influence this compound are currently unknown .
Properties
IUPAC Name |
2-(2-methylcyclopropyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-4-6(5)2-3-7;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELMPJACZAPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)




![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2508904.png)
![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
